HQL-79 - 162641-16-9

HQL-79

Catalog Number: EVT-271067
CAS Number: 162641-16-9
Molecular Formula: C22H27N5O
Molecular Weight: 377.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(Benzhydryloxy)-1-[3-(1H-tetraazol-5-YL)propyl]piperidine, also known as HQL-79, is a synthetic compound primarily investigated for its anti-allergic and anti-inflammatory properties. [, , ] It acts as a specific inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), an enzyme involved in the production of prostaglandin D2 (PGD2), a key mediator in inflammatory and allergic responses. [, ]

Rimonabant

Compound Description: Rimonabant is a prototypical cannabinoid type 1 (CB1) receptor antagonist/inverse agonist. It consists of a pyrazole core with a carboxyamide group bearing a terminal piperidine group (3-substituent), a 2,4-dichlorophenyl group (1-substituent), a 4-chlorophenyl group (5-substituent), and a methyl group (4-substituent) [].

Domperidone and its Degradation Products

Compound Description: Domperidone is a gastroprokinetic agent used to treat emesis. Acid hydrolysis of domperidone yields two degradation products: 5-chloro-1-(1-(3-(6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (DP-ISO1) and 5-chloro-1-(3-(4-(5-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (DP-ISO2). Peroxide oxidation results in the formation of 4-(5-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)piperidine 1-oxide (DP-OX) [].

1-[2-[4-[2,5-Dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1-piperidinyl]ethyl]-2-imidazolidinone

Compound Description: This compound is a potent and selective serotonin 5-HT2 receptor antagonist. It exhibits high affinity for 5-HT2 receptors (IC50 = 3.4 nM) and extremely low affinity for dopamine D2 receptors (IC50 = 6900 nM) and α1 adrenoceptors (IC50 = 2300 nM) [].

Relevance: This compound, along with a series of related 3-(4-fluorophenyl)-1H-indoles substituted with piperidine, tetrahydropyridine, and piperazine rings, was synthesized as an analog of previously described 1-(4-fluorophenyl)-3-(4-piperidyl)-1H-indoles []. This research involved interchanging the C-3 carbon and the nitrogen atom within the indole nucleus. Despite targeting different receptors than HQL-79, the exploration of piperidine substitutions within the indole series provides valuable insights into structure-activity relationships. These findings could inform potential modifications of the HQL-79 scaffold to modulate its pharmacological profile.

Source and Classification

HQL-79 was originally synthesized as part of research aimed at developing anti-inflammatory agents. It belongs to the class of tetrazole compounds and is specifically designed to inhibit the enzyme responsible for the synthesis of prostaglandin D2, a lipid mediator involved in various physiological processes, including inflammation and allergic responses. The compound has been classified under non-steroidal anti-inflammatory drugs due to its mechanism of action targeting prostaglandin synthesis .

Synthesis Analysis

Methods and Technical Details

The synthesis of HQL-79 involves multiple steps, starting from commercially available precursors. The key steps include:

  1. Formation of the Tetrazole Ring: This is achieved through the reaction of hydrazine derivatives with carbonyl compounds.
  2. Coupling Reactions: Subsequent reactions involve coupling the tetrazole moiety with aromatic groups to enhance its inhibitory properties.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

The synthetic route is optimized for yield and purity, allowing for sufficient quantities for both in vitro and in vivo studies .

Molecular Structure Analysis

Structure and Data

HQL-79 has a complex molecular structure characterized by a tetrazole ring linked to a diphenyl group. The molecular formula is C₁₄H₁₅N₅O, with a molecular weight of approximately 255.3 g/mol. The crystal structure analysis shows that HQL-79 interacts with the active site of human hematopoietic prostaglandin D synthase through specific hydrogen bonds and hydrophobic interactions, stabilizing its binding within the enzyme's catalytic cleft .

Chemical Reactions Analysis

Reactions and Technical Details

HQL-79 primarily functions by inhibiting the enzymatic activity of hematopoietic prostaglandin D synthase. The compound competes with the substrate prostaglandin H2, exhibiting competitive inhibition with a Ki value of 5 micromolar. Additionally, it shows non-competitive inhibition against glutathione, with a Ki value of 3 micromolar. This dual mode of inhibition indicates that HQL-79 can effectively reduce prostaglandin D2 production while having minimal effects on other prostanoids such as prostaglandin E2 and F2α .

Mechanism of Action

Process and Data

The mechanism by which HQL-79 exerts its effects involves several key processes:

  1. Binding to Hematopoietic Prostaglandin D Synthase: HQL-79 binds within the enzyme's active site, blocking access to the substrate.
  2. Disruption of Prostaglandin Production: By inhibiting the conversion of prostaglandin H2 to prostaglandin D2, HQL-79 decreases the levels of this inflammatory mediator.
  3. Impact on Inflammatory Responses: In vivo studies have shown that administration of HQL-79 leads to reduced airway inflammation in animal models, highlighting its potential therapeutic benefits in conditions characterized by excessive prostaglandin D2 production .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

HQL-79 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents but has limited solubility in water, which may influence its bioavailability.
  • Stability: HQL-79 demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is typically reported around 120–125°C, indicating good thermal stability for practical applications.

These properties are critical for formulating effective drug delivery systems .

Applications

Scientific Uses

HQL-79 has significant potential in various scientific applications:

  1. Anti-inflammatory Research: Its primary application lies in studying inflammatory diseases where prostaglandin D2 plays a pivotal role, such as asthma and allergic reactions.
  2. Pharmacological Studies: It serves as a valuable tool for understanding the biochemical pathways involving prostaglandins and their receptors.
  3. Drug Development: Insights gained from HQL-79's interactions with hematopoietic prostaglandin D synthase can inform the design of new anti-inflammatory drugs aimed at selectively targeting this pathway without affecting other prostanoid pathways .
Enzymatic Interactions and Inhibition Mechanisms

Role of Hematopoietic Prostaglandin D Synthase (H-PGDS) in Prostaglandin D2 Biosynthesis

Hematopoietic Prostaglandin D Synthase (H-PGDS) is a glutathione-requiring enzyme belonging to the sigma class of glutathione S-transferases (GSTs). It catalyzes the isomerization of prostaglandin H₂ (PGH₂) to prostaglandin D₂ (PGD₂), a key lipid mediator in allergic inflammation and immune responses [2] [6]. H-PGDS is predominantly expressed in mast cells, Th2 lymphocytes, and antigen-presenting cells, where it drives PGD₂ production during inflammatory processes. Structural studies reveal a deep catalytic cleft that accommodates PGH₂ and glutathione (GSH), with critical residues (Trp104, Lys112, Lys198, Arg14) maintaining the substrate-binding pocket [1] [9]. This enzyme accounts for ~90% of systemic PGD₂ biosynthesis in mice, making it a prime therapeutic target for allergic diseases without disrupting cyclooxygenase (COX) pathways [2] [6].

Competitive and Non-Competitive Inhibition Kinetics Against PGH₂ and Glutathione

HQL-79 (4-(Diphenylmethoxy)-1-[3-(2H-tetrazol-5-yl)propyl]-piperidine) inhibits H-PGDS through dual kinetic mechanisms:

  • Competitive inhibition against PGH₂: HQL-79 occupies the catalytic cleft between Trp104 and GSH, directly competing with PGH₂ (Kᵢ = 5 μM) [1].
  • Non-competitive inhibition against glutathione: The compound binds allosterically to the GSH site (Kᵢ = 3 μM), independent of GSH concentration [1] [6].

Surface plasmon resonance analyses confirm HQL-79 binds H-PGDS with a Kd of 0.8 μM in the presence of GSH and Mg²⁺, 12-fold tighter than in their absence [1]. Mutagenesis studies identify Trp104, Lys112, and Lys198 as essential for maintaining the HQL-79 binding pocket [1].

Table 1: Inhibition Kinetics of HQL-79 Against H-PGDS

ParameterValue vs. PGH₂Value vs. Glutathione
Inhibition TypeCompetitiveNon-competitive
Kᵢ (μM)53
IC₅₀ (μM)6Not applicable

Magnesium-Dependent Binding Affinity Modulation

Mg²⁺ ions enhance HQL-79 binding through coordinated interactions with Arg14 and water molecules within the catalytic cleft. This metal ion stabilizes a hydrogen-bonding network linked to GSH, increasing HQL-79 affinity by 12-fold (Kd = 0.8 μM vs. 9.6 μM without Mg²⁺) [1] [6]. Mutations at Arg14 abolish Mg²⁺-mediated affinity enhancement, confirming its role in coordinating the metal ion and optimizing inhibitor placement [1]. This mechanism underscores the significance of divalent cations in H-PGDS inhibitor design.

Selectivity Profiling Against Lipocalin-Type PGDS, COX-1/2, and mPGES

HQL-79 exhibits high selectivity for H-PGDS over related enzymes:

  • Lipocalin-type PGDS (L-PGDS): No inhibition observed, attributable to structural differences in the catalytic site (L-PGDS lacks GSH dependence and adopts a β-barrel fold) [4] [9].
  • COX-1/COX-2: No suppression of activity, preserving baseline prostaglandin synthesis [4] [8].
  • Microsomal prostaglandin E synthase (mPGES): No inhibition, maintaining PGE₂ production homeostasis [8].

Table 2: Selectivity Profile of HQL-79

Enzyme TargetInhibition by HQL-79Rationale
H-PGDSYes (IC₅₀ = 6 μM)Binds catalytic cleft/GSH site
L-PGDSNoDistinct catalytic mechanism; GSH-independent
COX-1NoNo interaction with COX substrate tunnels
COX-2NoNo interaction with COX substrate tunnels
mPGESNoMechanistically unrelated to GST enzymes

This selectivity enables precise suppression of PGD₂-driven inflammation without disrupting broader prostanoid pathways, positioning HQL-79 as a targeted anti-allergic agent [2] [4] [8].

Properties

CAS Number

162641-16-9

Product Name

HQL-79

IUPAC Name

4-benzhydryloxy-1-[3-(2H-tetrazol-5-yl)propyl]piperidine

Molecular Formula

C22H27N5O

Molecular Weight

377.5 g/mol

InChI

InChI=1S/C22H27N5O/c1-3-8-18(9-4-1)22(19-10-5-2-6-11-19)28-20-13-16-27(17-14-20)15-7-12-21-23-25-26-24-21/h1-6,8-11,20,22H,7,12-17H2,(H,23,24,25,26)

InChI Key

TZQGXAHOROZEKN-UHFFFAOYSA-N

SMILES

C1CN(CCC1OC(C2=CC=CC=C2)C3=CC=CC=C3)CCCC4=NNN=N4

Solubility

Soluble in DMSO

Synonyms

4-benzhydryloxy-1-(3-(1H-tetrazol-5-yl-)-propyl)piperidine
HQL-79

Canonical SMILES

C1CN(CCC1OC(C2=CC=CC=C2)C3=CC=CC=C3)CCCC4=NNN=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.